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Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

TTT-3002 is a novel, potent indolocarbazole-class tyrosine kinase inhibitor (TKI) that targets mutant FLT3, a
key driver in approximately 35% of acute myeloid leukemia (AML) cases [1] [2]. Its exceptional picomolar-
level potency and activity against a broad spectrum of resistance-conferring mutations make it a promising

candidate for overcoming limitations of current FLT3 TKIs [1] [2].

Key In Vitro & In Vivo Findings

e Potency: TTT-3002 demonstrated half-maximal inhibitory concentrations (ICso) in the picomolar
range (100-250 pM for FLT3 autophosphorylation and 490-920 pM for cell proliferation) in FLT3/ITD-
dependent human leukemia cell lines [1].

¢ Resistance Overcoming: The inhibitor is effective against various FLT3 activating point mutations
(FLT3/PMs) and resistance mutations (e.g., F691L gatekeeper mutation and D835Y/V mutations)
that confer resistance to other TKis like quizartinib and sorafenib [2].

¢ In Vivo Efficacy: Oral administration of TTT-3002 (6 mg/kg, twice daily) significantly improved
survival and reduced tumor burden in several mouse models of FLT3/ITD-associated AML [1] [2].

Experimental Models and Rationale

e BalF3 Cell Model: Murine pro-B Ba/F3 cells are interleukin-3 (IL-3) dependent. Transfection with
constitutively active mutant FLT3 (e.g., FLT3/ITD, FLT3/ITD+F691L) renders them factor-
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independent, creating a robust system for evaluating FLT3-specific inhibitor efficacy and resistance
mechanisms [1] [2].

¢ Resistance Models: Ba/F3 cells expressing FLT3/ITD+F691L luciferase represent a validated model
for studying TKI resistance. This mutation confers strong resistance to multiple FLT3 inhibitors, but
remains sensitive to TTT-3002 [2].

Detailed Protocol: TTT-3002 In Vivo Efficacy Study in
Ba/F3-FLT3/ITD Mouse Models

Materials

e Cells: Luciferase-expressing Ba/F3 cells engineered to express FLT3/ITD or FLT3/ITD with
resistance mutations (e.g., F691L) [2].

¢ Mice: Female BALB/c mice (6-8 weeks old) [1] [2].

e Compound: TTT-3002 hydrochloride [1] [2].

¢ Vehicle: 1 mM HCI, sonicated briefly before dosing [1] [2].

e Equipment: IVIS Spectrum imager (or similar in vivo imaging system), oral gavage needles.

Methods

¢ Cell Injection and Engraftment: On Day O, inject 2 x 106 Ba/F3-FLT3/ITD-Luc cells via the tail vein
into each mouse [1] [2].
e Confirmation of Engraftment: On Day 7 post-inoculation, confirm engraftment using
bioluminescence imaging after intraperitoneal injection of D-luciferin (3 mg) [2].
e Drug Administration: Begin treatment on Day 7.
o Dosing: Administer TTT-3002 at 6 mgl/kg, prepared in 1 mM HCI, via oral gavage twice daily.
o Treatment Duration: Continue dosing for 2 to 4 weeks [1] [2].
¢ Monitoring and Analysis:
o Tumor Burden: Monitor weekly via bioluminescence imaging.
o Disease Progression: Assessed by white blood cell counts, spleen weight, and
histopathological examination of tissues [1].

Summary of Quantitative Data
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The table below consolidates key quantitative findings from TTT-3002 studies.

Experimental Model / Parameter Results and ICso Values Context and Comparison

| In Vitro Potency (FLT3/ITD mutant cell lines) | FLT3 Autophosphorylation ICso: 100-250 pM
Proliferation ICso: 490-920 pM [1] | Most potent FLT3 inhibitor reported to date [1]. | | Activity Against
Resistance Mutations | Effective against F691L and D835Y/V mutations [2]. | Overcomes common
resistance mutations that render other TKIs (e.g., quizartinib, sorafenib) ineffective [2]. | | In Vivo Dosing
(Mouse models) | 6 mg/kg, orally, twice daily [1] [2]. | Significant improvement in survival and reduction in
tumor burden compared to controls [1]. | | Plasma Protein Binding | Moderate binding in human plasma
[2]. | Suggests a lower risk of reduced in vivo efficacy due to protein binding compared to other TKIs like

lestaurtinib [2]. |

Experimental Workflow and Signaling Pathway

The following diagram illustrates the core experimental workflow for assessing TTT-3002 efficacy in vivo,

from model generation to final analysis.
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The diagram below summarizes the targeted FLT3 signaling pathway and the mechanism of action of TTT-

3002.
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Key Considerations for Implementation

¢ Model Validation: Always confirm that transfected Ba/F3 cells exhibit factor-independent growth and
high levels of phosphorylated FLT3 before initiating in vivo studies.
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e Dosing Preparation: TTT-3002 hydrochloride should be suspended in 1 mM HCI and sonicated
briefly immediately before dosing to ensure proper suspension [1] [2].

¢ Resistance Monitoring: This protocol is adaptable for evaluating resistance. Consider generating or
sourcing Ba/F3 cells with various FLT3 resistance mutations (N676K, D835V, Y842C) to benchmark
TTT-3002 against other inhibitors [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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